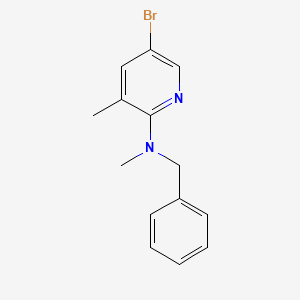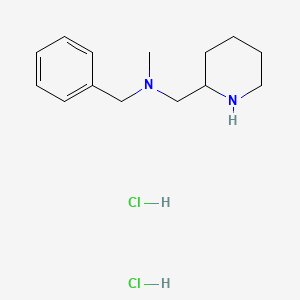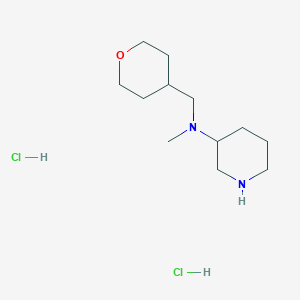![molecular formula C7H4Cl2N2 B1424182 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190317-44-2](/img/structure/B1424182.png)
3,7-dichloro-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
3,7-dichloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and N-methyl piperazine was refluxed in ethanol for 2 hours to afford a product .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . These compounds have been designed, synthesized, and investigated for in vitro anti-diabetic potential .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been analyzed . The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .Wissenschaftliche Forschungsanwendungen
Diabetes Management
Compounds similar to 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine have been studied for their potential to reduce blood glucose levels. This could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Immunofluorescence Analysis
Pyrrolopyridine derivatives are used in immunofluorescence staining techniques to analyze various biological samples. This application is crucial in biomedical research for visualizing the presence and location of specific proteins or other biomolecules within cells or tissue sections .
Anticancer Therapy
The structural motif of pyrrolo[2,3-b]pyridine has been utilized in the design of inhibitors targeting specific enzymes or receptors involved in cancer progression. For example, vemurafenib is a B-Raf enzyme inhibitor used for treating melanoma. Similarly, ceralasertib is an ATR kinase inhibitor under phase II trials for antineoplastic therapy .
Enzyme Inhibition
The pyrrolopyridine core is often incorporated into molecules designed to inhibit various enzymes. This application is significant in drug development for diseases where enzyme activity is dysregulated .
Cardiovascular Diseases
Due to their potential impact on blood glucose levels and lipid metabolism, pyrrolopyridine derivatives may also find applications in treating cardiovascular diseases by targeting underlying metabolic issues .
Antimicrobial Activity
Pyrrolopyridines have also been investigated for their antimicrobial properties against various bacterial and fungal pathogens.
MDPI - Biological Activity of Pyrrolo[3,4-c]pyridine Tandfonline - Immunofluorescence staining RSC - FGFR inhibitors Intechopen - Fused Pyridine Derivatives
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves their potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Zukünftige Richtungen
The future directions in the research of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in the treatment of diseases. For example, these compounds have been investigated for their in vitro anti-diabetic potential . Furthermore, they have been reported to have potent activities against FGFR1, 2, and 3, suggesting their potential use in cancer therapy .
Eigenschaften
IUPAC Name |
3,7-dichloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHYTJOZUHOPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dichloro-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



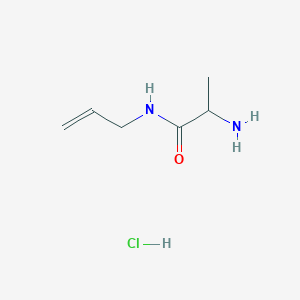

![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
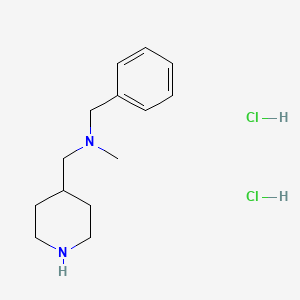



![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
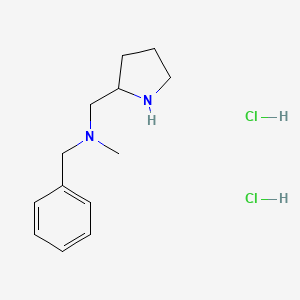

![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
